molecular formula C23H29NO5 B1158447 Methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate CAS No. 385384-29-2

Methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate

Cat. No. B1158447
CAS RN: 385384-29-2
M. Wt: 399.487
InChI Key:
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Description

The compound belongs to a class of complex macrocyclic and bicyclic molecules that exhibit a wide range of chemical behaviors and properties due to their intricate structures. These molecules are often of interest in the development of pharmaceuticals, materials science, and synthetic chemistry due to their unique chemical functionalities and structural features.

Synthesis Analysis

Synthetic approaches to complex macrocyclic and bicyclic compounds often involve multi-step reactions, including cyclization processes, functional group transformations, and stereochemical control to achieve the desired molecular architecture. Studies such as the synthesis of tetraoxapentacyclo compounds and the vanadium-catalyzed transformation of hydroperoxy-octadecadienoic acid illustrate the intricate synthetic strategies employed to construct molecules with specific functional groups and stereochemistry (Wu & Chern, 1997), (Hamberg, 1987).

Molecular Structure Analysis

The molecular structure of complex compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the spatial arrangement of atoms, stereochemistry, and conformational dynamics of the molecules, which are crucial for understanding their chemical reactivity and physical properties. For example, the crystal and molecular structure of dimethyl- and anti-formyl-tetraoxapentacyclo compounds provide insights into the geometrical and electronic features that could be relevant to our compound of interest (Wu & Chern, 1997).

Scientific Research Applications

Furanoid Esters Synthesis

Furanoid esters are synthesized from naturally occurring unsaturated fatty esters, indicating a route to derive complex structures from simpler biological molecules. This process involves chemical reactions like mercuration-demercuration, treatment with propyl iodide-sodium iodide-dimethyl sulphoxide, and cyclodehydration, showcasing the chemical manipulation of organic compounds to achieve desired functionalities and structures (Jie & Lam, 1977).

Acetylenic Fatty Acid Esters

The synthesis of novel triazole fatty acid derivatives from activated acetylenic fatty acid esters further exemplifies the diversity of chemical transformations possible with complex organic molecules. Such studies highlight the reactivity of acetylenic bonds and their utility in creating new compounds with potential applications in various fields, including materials science and pharmaceuticals (Jie, Pasha, & Alam, 1998).

Azido Fatty Acid Esters

Research into azido fatty acid esters showcases the exploration of azide chemistry to introduce novel functionalities into fatty acid chains. This area of study not only enriches the understanding of organic synthesis but also opens up possibilities for creating new molecules with unique properties, useful in drug development and material sciences (Jie & Alam, 2001).

properties

IUPAC Name

methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-11-9-24-10-12-4-5-15(26)17-13(6-7-25)18(22(28)29-3)19-20(17)23(12,2)16(24)8-14(11)21(19)27/h11-12,14,16,25,27H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGVJVLIJHNWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C(=C4CCO)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 76172616

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